Razoxane
Description
IUPAC Nomenclature and Systematic Naming Conventions
Razoxane is systematically named 4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its bis-dioxopiperazine core, where two piperazine-2,6-dione rings are connected via a propyl bridge. The numbering begins at the nitrogen atom of the piperazine ring, with substituents prioritized based on functional group hierarchy. Alternative names include 1,2-bis(3,5-dioxopiperazin-1-yl)propane and 4,4′-propylenedi-2,6-piperazinedione , both emphasizing the compound’s symmetrical bis-dioxopiperazine architecture.
Molecular Formula and Weight
This compound has the molecular formula $$ \text{C}{11}\text{H}{16}\text{N}{4}\text{O}{4} $$, confirmed by high-resolution mass spectrometry and elemental analysis. Its molecular weight is 268.27 g/mol , calculated from the atomic masses of its constituent atoms: carbon (48.50%), hydrogen (5.97%), nitrogen (20.89%), and oxygen (23.64%). Experimental density measurements range from 1.2576 g/cm³ (estimated) to values consistent with crystalline forms observed in X-ray studies.
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{11}\text{H}{16}\text{N}{4}\text{O}{4} $$ |
| Molecular weight | 268.27 g/mol |
| Density | 1.2576 g/cm³ (estimate) |
| Melting point | 193°C |
Stereochemical Configuration and Enantiomeric Forms
This compound exists as a racemic mixture of two enantiomers: dexthis compound ($$(+)-(S)$$-enantiomer) and levthis compound ($$(-)-(R)$$-enantiomer). The chiral center resides at the bridging carbon atom of the propyl group (C7 in the IUPAC name). Despite its stereochemical complexity, this compound’s biological activity primarily stems from dexthis compound, which exhibits cardioprotective properties. The enantiomers share identical connectivity but differ in spatial arrangement, as evidenced by their distinct optical rotations and circular dichroism spectra.
The InChIKey (BMKDZUISNHGIBY-UHFFFAOYSA-N) encodes this compound’s connectivity but not its stereochemistry, reflecting its racemic nature. Enantiomeric separation is achievable via chiral chromatography, with dexthis compound showing higher affinity for metal ion chelation due to its stereoelectronic properties.
X-ray Crystallography and 3D Conformational Analysis
X-ray crystallography reveals this compound’s planar bis-dioxopiperazine core and cisoid conformation of the propyl bridge (N–C–C–N torsion angle: 53.3°). In the platinum(II) complex cis-PtCl₂(this compound) , the ligand coordinates via tertiary nitrogen atoms (Pt–N bond lengths: 2.080–2.095 Å), retaining its intact dioxopiperazine rings. The crystal system is monoclinic (space group $$ P2_1/c $$) with unit cell parameters $$ a = 9.165 \, \text{Å} $$, $$ b = 16.573 \, \text{Å} $$, $$ c = 10.984 \, \text{Å} $$, and $$ \beta = 114.60^\circ $$. Intermolecular hydrogen bonds between imide NH and carbonyl oxygen atoms (N–H···O: 3.11 Å, 158°) stabilize a zig-zag sheet structure.
3D conformational analysis highlights flexibility in the propyl bridge, enabling adaptation to metal coordination sites. Powder X-ray diffraction (PXRD) studies demonstrate that this compound’s conformational landscape is influenced by crystal packing forces, with distinct patterns observed for racemic versus enantiopure forms.
Comparative Structural Analysis with Bis-Dioxopiperazine Derivatives
This compound belongs to the bis-dioxopiperazine family, characterized by two piperazine-2,6-dione rings linked by an alkylene bridge. Key structural comparisons include:
- ICRF-154 : A hydrolyzed derivative lacking one dioxopiperazine ring, formed under basic conditions. Unlike this compound, ICRF-154 cannot chelate metal ions effectively due to reduced denticity.
- Sobuzoxane (MST-16) : A prodrug with $$ N $$-isobutyloxycarbonyloxymethyl substituents, enhancing oral bioavailability. Its bulkier side chains alter topoisomerase II inhibition kinetics compared to this compound.
- Bimolane : A structural analog with a tetramethylene bridge, exhibiting similar antineoplastic activity but distinct metabolic pathways.
This compound’s propyl bridge optimizes steric and electronic interactions with topoisomerase II, distinguishing it from longer-chain derivatives like bimolane. The compound’s ability to resist hydrolysis under acidic conditions further differentiates it from ICRF-154, making it a stable scaffold for metal complexation.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDZUISNHGIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020733 | |
| Record name | Razoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21416-67-1, 21416-87-5 | |
| Record name | Razoxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Razoxane [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416671 | |
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| Record name | Razoxin | |
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| Record name | Razoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-propylenebis(piperazine-2,6-dione) | |
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| Record name | RAZOXANE | |
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Preparation Methods
Razoxane can be synthesized through several methods. One common method involves the cyclization of 1,2-propanediamine tetraacetic acid with formamide under high temperature and reduced pressure . Another method involves the cyclization of 1,2-propanediamine tetraacetamide . Industrial production methods typically involve the use of (S)-1,2-diaminopropane-tetraacetic acid and its alkali metal salts as raw materials, with ammonium salts as the ammonia source .
Chemical Reactions Analysis
Razoxane undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in oxidation-reduction reactions, generating superoxide radicals.
Substitution: It can undergo substitution reactions, particularly involving its piperazine rings.
Common reagents used in these reactions include formamide and ammonium salts . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Antineoplastic Applications
Mechanism of Action : Razoxane exerts its antitumor effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition disrupts cancer cell proliferation, making it a valuable agent in cancer therapy.
Clinical Studies :
- A phase II study demonstrated that this compound improved overall survival in patients with renal cell carcinoma, with a median survival of 7.3 months .
- In a rat osteosarcoma model, this compound showed significant antimetastatic effects when administered early in the treatment regimen, prolonging median survival time compared to control groups .
Table 1: Summary of Clinical Findings on this compound in Cancer Treatment
Cardioprotection
This compound is recognized for its cardioprotective properties, particularly against the cardiotoxic effects of anthracycline chemotherapy agents. This application is critical for preserving cardiac function in patients undergoing cancer treatment.
Mechanism : The cardioprotective effect is attributed to this compound's ability to chelate free iron, thereby reducing oxidative stress and free radical formation associated with anthracycline-induced cardiomyopathy .
Treatment of Psoriasis
This compound has been investigated for its efficacy in treating severe psoriasis, especially in patients resistant to conventional therapies such as methotrexate or PUVA (psoralen plus ultraviolet A).
Clinical Findings :
- In a study involving 36 psoriatic patients, this compound was found to be effective with minimal side effects, primarily neutropenia which was manageable .
- Patients showed significant improvement within 8-10 weeks of treatment.
Table 2: Efficacy of this compound in Psoriasis Treatment
| Patient Group | Treatment Duration | Response Rate | Side Effects |
|---|---|---|---|
| Psoriatic Patients | 8-10 weeks | 60% improvement | Neutropenia (manageable) |
Other Potential Applications
This compound's versatility extends beyond oncology and dermatology:
- Angiogenesis Inhibition : It has been noted for its potential to inhibit angiogenesis, making it a candidate for treating conditions like Kaposi's sarcoma associated with HIV/AIDS .
- Hepatoprotection : Research indicates that this compound may protect against liver injury induced by acetaminophen and other hepatotoxic agents .
- Mucositis Prevention : It has shown promise in preventing mucositis, a common side effect of chemotherapy .
Mechanism of Action
Razoxane exerts its effects primarily through the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division . By inhibiting this enzyme, this compound blocks cell cycle progression at the G2/M phase, preventing cell division . Additionally, this compound has metal chelating properties, which contribute to its ability to protect normal tissues from toxic chemicals .
Comparison with Similar Compounds
Dexrazoxane (ICRF-187)
Structural Relationship : Dexthis compound is the (+)-(S)-enantiomer of racemic this compound .
Key Findings :
Probimane
Structural Relationship: Probimane is a morpholino-methyl derivative of this compound, synthesized in China .
Key Findings :
- Probimane outperforms this compound in Lewis lung carcinoma models, especially with combination therapies (e.g., 73.2% tumor inhibition with bleomycin vs. 41.5% for this compound alone) .
Other Bisdioxopiperazines
- ICRF-154/192 : Homologues of this compound with reduced activity . ICRF-154 shows weak iron-chelation properties and negligible clinical utility .
Mechanistic and Clinical Contrasts
Antiangiogenic Effects
Iron Chelation
Combination Therapies
- This compound + Radiotherapy : Harmful in lung cancer but beneficial in chondrosarcomas (60 Gy + this compound: 75% response rate) .
- This compound + Chemotherapy : Synergistic with bleomycin (73.2% tumor inhibition) but antagonistic at high doses .
Data Tables
Biological Activity
Razoxane, also known as ICRF-159, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mutagenic properties, anti-metastatic effects, and its role in combination therapies for various cancers.
This compound exhibits several mechanisms that contribute to its biological activity:
- Topoisomerase II Inhibition : this compound is known to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .
- Chelation Properties : The compound acts as a chelating agent for divalent cations, which may help mitigate oxidative stress induced by chemotherapeutic agents like doxorubicin. This property is particularly relevant in reducing cardiotoxicity associated with anthracycline treatments .
- Anti-Angiogenic Effects : Early studies indicated that this compound could normalize blood vessels within tumors, potentially enhancing the efficacy of concurrent therapies by improving drug delivery . It has been suggested that this effect is mediated through the induction of thrombospondin-1 (THBS-1) in endothelial cells .
Mutagenic Activity
The mutagenic potential of this compound was assessed using various assays:
- Salmonella/microsome Assay : this compound did not increase mutation frequency at concentrations up to 5000 µg/plate, indicating a lack of direct mutagenicity .
- Micronucleus Assay : In mice treated with this compound, an increase in micronucleated polychromatic erythrocytes was observed, suggesting some cytotoxic effects on bone marrow cells .
- Metaphase Assay : this compound induced abnormal chromosome condensation and structural aberrations in Chinese hamsters, indicating potential genotoxic effects at higher doses (up to 500 mg/kg) .
Clinical Efficacy and Case Studies
This compound has been evaluated in various clinical settings, particularly for soft tissue sarcomas (STS) and other malignancies:
- Soft Tissue Sarcomas : A study involving 21 patients treated with this compound and vindesine showed promising results. The median number of new metastases after 6 months was significantly lower in the treatment group compared to controls (0 vs. 4.5) . Furthermore, progression-free survival at 6 months was 71% in the treatment group versus 23% in controls (p<0.001) .
- Acute Myeloid Leukemia : There have been reports of acute myeloid leukemia developing after this compound therapy, highlighting the need for careful monitoring of hematological parameters during treatment .
Summary of Findings
| Study Type | Findings |
|---|---|
| Salmonella Assay | No increase in mutation frequency at high doses |
| Micronucleus Assay | Increased micronucleated cells observed in treated mice |
| Metaphase Assay | Induction of chromosome aberrations at high doses |
| Soft Tissue Sarcoma Study | Significant reduction in new metastases and improved progression-free survival |
| Acute Myeloid Leukemia Cases | Two reported cases post-treatment indicate potential hematological risks |
Q & A
Q. Methodological Notes
- Chromosomal studies : Prioritize G2/M-synchronized cells for metaphase analysis .
- Clinical trial design : Use sequential analysis (Pocock-Simon method) for survival endpoints and early termination rules .
- Toxicity screening : Monitor leukopenia (WBC <2000×10⁹/L) and micronuclei in preclinical toxicity trials .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
